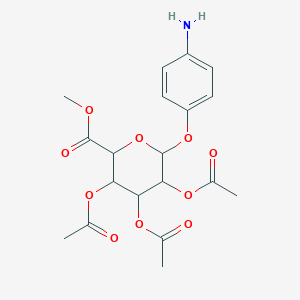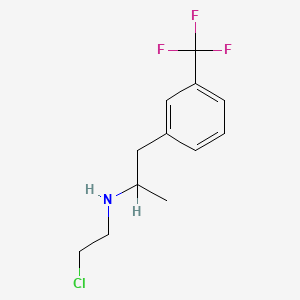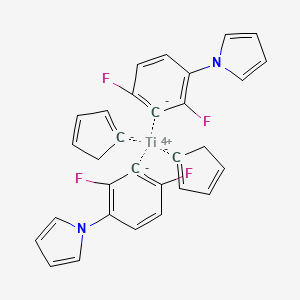
Bis(2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl)titanocene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl)titanocene is an organometallic compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of two 2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl groups coordinated to a central titanium atom, forming a titanocene structure. The presence of fluorine atoms and pyrrolyl groups imparts distinct reactivity and stability to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl)titanocene typically involves the following steps:
Preparation of 2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl precursor: This step involves the reaction of 2,6-difluorobenzene with pyrrole under specific conditions to introduce the pyrrolyl group.
Formation of the titanocene complex: The precursor is then reacted with a titanium source, such as titanium tetrachloride, in the presence of a reducing agent to form the desired titanocene complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the compound in large quantities.
化学反応の分析
Types of Reactions
Bis(2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl)titanocene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium(IV) species.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The fluorine atoms and pyrrolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like organolithium or Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) complexes, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
Bis(2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl)titanocene has several scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions and cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular components.
Industry: It is used in the production of advanced materials, including coatings and composites, due to its stability and reactivity.
作用機序
The mechanism by which Bis(2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl)titanocene exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The titanium center acts as a Lewis acid, facilitating various catalytic reactions.
Biological Interactions: The compound can bind to DNA and proteins, potentially disrupting cellular processes and leading to anticancer effects.
Material Properties: Its unique structure allows it to form stable complexes with other materials, enhancing their properties.
類似化合物との比較
Similar Compounds
Bis(cyclopentadienyl)titanium dichloride: Another titanocene compound with cyclopentadienyl ligands instead of 2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl groups.
Bis(2,6-difluorophenyl)titanocene: Similar to the compound but lacks the pyrrolyl groups.
Uniqueness
Bis(2,6-difluoro-3-(1-hydropyrro-1-yl)-phenyl)titanocene is unique due to the presence of both fluorine atoms and pyrrolyl groups, which impart distinct reactivity and stability. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
特性
分子式 |
C30H22F4N2Ti |
|---|---|
分子量 |
534.4 g/mol |
IUPAC名 |
cyclopenta-1,3-diene;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(4+) |
InChI |
InChI=1S/2C10H6F2N.2C5H5.Ti/c2*11-8-3-4-10(9(12)7-8)13-5-1-2-6-13;2*1-2-4-5-3-1;/h2*1-6H;2*1-3H,4H2;/q4*-1;+4 |
InChIキー |
HBDFAESDYBIWTP-UHFFFAOYSA-N |
正規SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


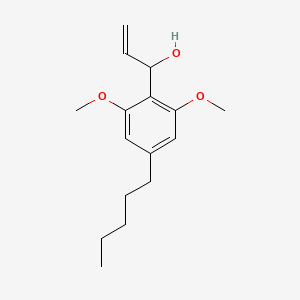

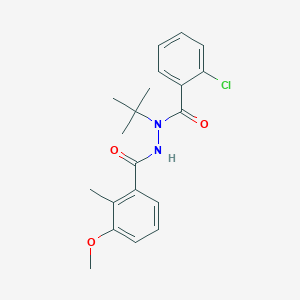
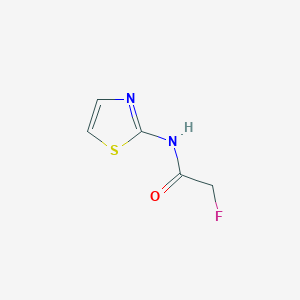
![N-[N-Boc-D-alaninyl]-D-alanine](/img/structure/B13405698.png)
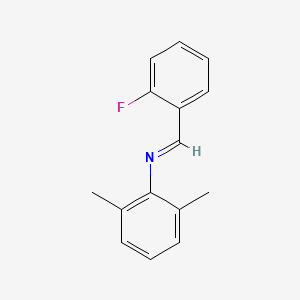
![(2R,3S)-3,5,7-trihydroxy-2-[(2R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13405702.png)

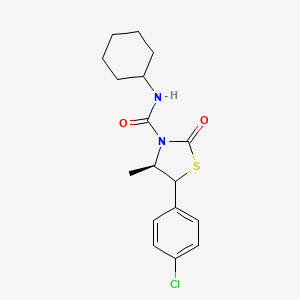
![4-Oxo-5-[2-(phenylmethylene)butylidene]-2-thioxo-3-thiazolidineacetic Acid](/img/structure/B13405724.png)
